molecular formula C19H19N3O3 B2583534 N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide CAS No. 1775345-39-5

N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide

Cat. No. B2583534
CAS RN: 1775345-39-5
M. Wt: 337.379
InChI Key: NNINAGJRAYAMMP-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a synthetic compound that belongs to the class of quinolizine carboxamides. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the development of various synthetic routes and structural characterizations of compounds related to "N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide." For instance, studies have demonstrated solid-phase synthesis techniques for creating quinoxaline, thiazine, and oxazine analogs, highlighting methods for constructing fused heterocyclic systems via benzyne heterocyclization (Dixon et al., 2005). Similarly, research into the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives explores the reactivity of related compounds, offering insights into their potential cytotoxic activities (Hassan et al., 2014).

Biological Activities and Potential Applications

Although the user request excludes information on drug use, dosage, and side effects, it is worth noting that related research efforts often aim to explore the biological activities of these compounds. Studies such as the investigation of polymorphic modifications of compounds with diuretic properties indicate the potential medical applications of these molecules (Shishkina et al., 2018). Moreover, the synthesis and biological examination of tricyclic analogs of oxolinic acid underscore ongoing efforts to discover novel antibacterial agents (Glushkov et al., 2004).

Chemical Transformations and Novel Compounds

Further research has focused on chemical transformations leading to novel compounds. For example, the coupling of heteroaryldiazonium tetrafluoroborates with 1,3-dicarbonyl compounds has facilitated the regioselective synthesis of alkyl 1-heteroaryl-4-hydroxy-1H-pyrazole-3-carboxylates, illustrating advanced synthetic techniques for creating structurally diverse molecules (Svete et al., 2002).

properties

IUPAC Name

N-(3-cyanophenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-16-11-17(23)22-9-4-3-8-15(22)18(16)19(24)21-14-7-5-6-13(10-14)12-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINAGJRAYAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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